molecular formula C15H15BrN4O3 B7542723 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

Cat. No. B7542723
M. Wt: 379.21 g/mol
InChI Key: QZJYISBSQIZYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the regulation of nitric oxide (NO) signaling, which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential as a therapeutic agent for various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

Mechanism of Action

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that is involved in the regulation of NO signaling. NO is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, platelet aggregation, and smooth muscle relaxation. sGC is the primary target of NO in the body, and its activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. This compound 73-6691 inhibits the activity of sGC, which leads to a decrease in cGMP levels and a reduction in the downstream effects of NO.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis. In addition, this compound 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.

Advantages and Limitations for Lab Experiments

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has several advantages for lab experiments. It is a selective inhibitor of sGC, which makes it a useful tool for studying the role of NO signaling in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data on its effects and potential therapeutic applications. However, there are also limitations to using this compound 73-6691 in lab experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research on 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691. One area of research is in the development of new therapeutic applications for the compound. This compound 73-6691 has shown promise in the treatment of cardiovascular diseases, but its potential for other diseases, such as cancer, has not been fully explored. Another area of research is in the development of new sGC inhibitors with improved selectivity and potency. This compound 73-6691 is a useful tool for studying NO signaling, but there is a need for more specific and potent inhibitors to fully understand the role of sGC in various physiological processes. Finally, there is a need for more research on the off-target effects of this compound 73-6691 and the potential for drug interactions with other compounds.

Synthesis Methods

The synthesis of 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 involves several steps, including the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1H-pyrazole. This is then reacted with morpholine-2-carboxylic acid in the presence of a coupling agent to form 4-[3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid]. The final step involves the reaction of this compound with 2-(chlorocarbonyl)phenyl isocyanate to form this compound 73-6691.

Scientific Research Applications

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been extensively studied for its potential as a therapeutic agent for various diseases. One of the major areas of research is in the treatment of cardiovascular diseases, particularly heart failure. This compound 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure. It has also been shown to improve endothelial function and reduce vascular inflammation in animal models of atherosclerosis.

properties

IUPAC Name

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c16-10-3-1-9(2-4-10)11-7-12(19-18-11)15(22)20-5-6-23-13(8-20)14(17)21/h1-4,7,13H,5-6,8H2,(H2,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJYISBSQIZYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.